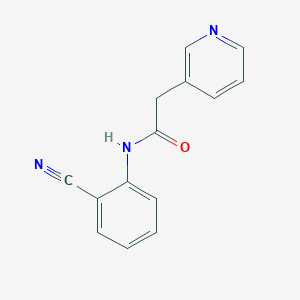
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide, also known as CPYAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been synthesized through various methods. The purpose of
Wirkmechanismus
The mechanism of action of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide is not fully understood. However, studies have shown that N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes can lead to anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. Additionally, N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been shown to decrease the expression of HDACs, which can lead to increased acetylation of histones and altered gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyanophenyl)-2-pyridin-3-ylacetamide in lab experiments is its potential therapeutic applications. Additionally, N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been shown to have low toxicity in vitro. However, one limitation is that the mechanism of action of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyanophenyl)-2-pyridin-3-ylacetamide. One direction is to further investigate the mechanism of action of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide, including its effects on other enzymes and signaling pathways. Additionally, more in vivo studies are needed to determine the efficacy and safety of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide as a potential therapeutic agent. Finally, the development of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide derivatives with improved pharmacological properties may also be an area of future research.
In conclusion, N-(2-cyanophenyl)-2-pyridin-3-ylacetamide is a promising chemical compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-cyanophenyl)-2-pyridin-3-ylacetamide as a therapeutic agent.
Synthesemethoden
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can be synthesized through various methods, including the reaction of 2-acetylpyridine with malononitrile in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 2-acetylpyridine with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. These methods have been reported to yield N-(2-cyanophenyl)-2-pyridin-3-ylacetamide in good yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been studied for its potential therapeutic applications, including as an anti-inflammatory, antitumor, and antiviral agent. In vitro studies have shown that N-(2-cyanophenyl)-2-pyridin-3-ylacetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-cyanophenyl)-2-pyridin-3-ylacetamide has been shown to have antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-9-12-5-1-2-6-13(12)17-14(18)8-11-4-3-7-16-10-11/h1-7,10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRULDIVMIRLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-pyridin-3-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)


![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)
![1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)
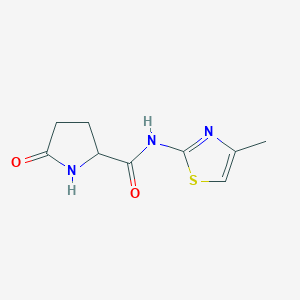
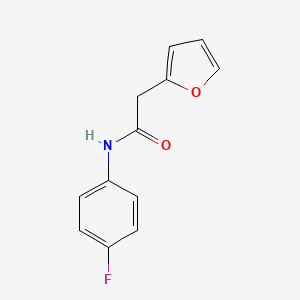

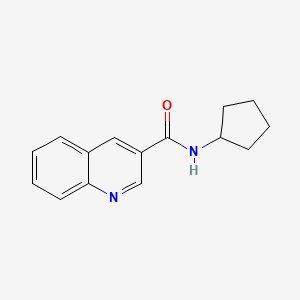
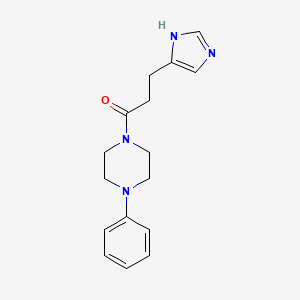
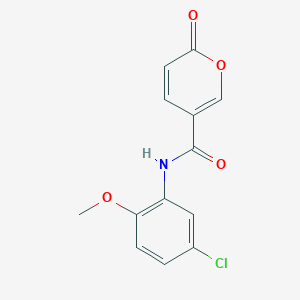
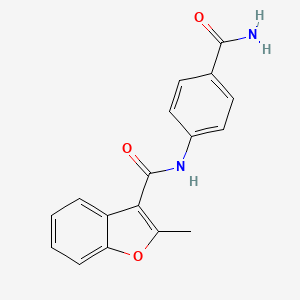
![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)